Azido-PEG16-NHS ester
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Overview
Description
Azido-PEG16-NHS ester is a polyethylene glycol (PEG) derivative that contains an azide group and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its ability to react with alkyne, BCN, and DBCO groups to form stable triazole linkages . The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG16-NHS ester involves the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide and NHS ester functionalities . The reaction conditions typically involve the use of dibenzyl-protected amine functional initiators and subsequent deprotection steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as dialysis or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with DBCO or BCN groups without the need for a catalyst.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules.
Major Products:
Triazole Linkages: Formed from the reaction of the azide group with alkyne, DBCO, or BCN groups.
Scientific Research Applications
Azido-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling of proteins, peptides, and oligonucleotides for various biological studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of Azido-PEG16-NHS ester involves its ability to form stable covalent bonds with primary amines through the NHS ester group. This reaction results in the formation of amide bonds, which are stable and resistant to hydrolysis . The azide group enables the compound to participate in click chemistry reactions, forming triazole linkages with alkyne, DBCO, or BCN groups . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling .
Comparison with Similar Compounds
Azido-PEG16-NHS ester is unique due to its combination of azide and NHS ester functionalities, which allow for versatile bioconjugation and click chemistry applications . Similar compounds include:
Azido-PEG5-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-PEG24-NHS ester: Contains a longer PEG spacer, providing increased flexibility and solubility.
Azido-PEG-NHS ester variants (e.g., PEG1, PEG2, PEG3, etc.): Differ in the length of the PEG spacer, affecting their physical and chemical properties.
This compound stands out due to its optimal balance of solubility, reactivity, and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h1-36H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEQVOGFWOYWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N4O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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